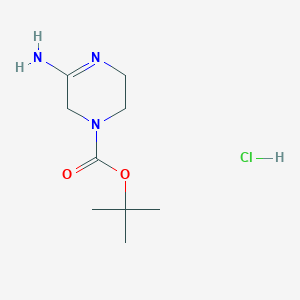

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride

Beschreibung

This compound is a hydrochloride salt of a substituted pyrazine derivative featuring a tert-butyl ester group and an amino substituent. The tert-butyl ester enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis . Its pyrazine core, a six-membered aromatic ring with two nitrogen atoms, enables diverse reactivity, particularly in heterocyclic chemistry and drug design .

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h4-6H2,1-3H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXNSIJMEQUGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that pyrazine derivatives, including tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

1.2 Anticancer Properties

Pyrazine derivatives are being explored for their anticancer activities. In vitro studies have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride can inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells .

1.3 Neuroprotective Effects

Recent investigations into neuroprotective agents have identified pyrazine derivatives as candidates for treating neurodegenerative diseases. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions such as Alzheimer's disease .

Synthesis Methodologies

The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | tert-butyl 2-cyanoacetate + hydrazine | Formation of intermediate pyrazole |

| 2 | Cyclization | Electrophile (e.g., methyl methacrylate) | Formation of the pyrazine core |

| 3 | Hydrolysis | Acidic conditions | Conversion to carboxylic acid derivative |

| 4 | Salt formation | Hydrochloric acid | Formation of hydrochloride salt |

This synthetic pathway highlights the versatility and accessibility of the compound for further modifications and applications in drug design .

Case Studies

Several case studies have documented the applications of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride in various research contexts:

Case Study 1: Antimicrobial Screening

A comprehensive screening of pyrazine derivatives was conducted to evaluate their antibacterial efficacy against resistant strains. The study found that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays using human cancer cell lines demonstrated that treatment with tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a scaffold for developing novel anticancer drugs .

Case Study 3: Neuroprotection

In a model of oxidative stress-induced neuronal damage, the administration of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride significantly reduced cell death and improved survival rates. This suggests its potential application in neuroprotective therapies aimed at conditions like Parkinson's disease .

Wirkmechanismus

The mechanism of action of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

a. tert-Butyl 4-[4-(6-Amino-3,5-dicyano-2-thioxo-1,2-dihydropyridin-4-yl)-3-chlorophenyl]piperazine-1-carboxylate ()

- Key Differences: Contains a dicyano-thioxo pyridine ring instead of a pyrazine. Incorporates a piperazine moiety and a chlorine substituent.

- Implications: The thioxo and dicyano groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions . The piperazine ring improves solubility in polar solvents compared to the pyrazine core of the target compound.

b. 3,5-Diamino-6-chloro-N-(hexyl-carbamimidoyl)pyrazine-2-carboxamide ()

- Key Differences: Replaces the tert-butyl ester with a carboxamide linked to a hydrophilic hexyl chain. Features a 3,5-diamino substitution on the pyrazine ring.

- Implications: The carboxamide and hydroxyl groups enhance hydrophilicity, favoring applications in respiratory therapeutics (e.g., COPD treatment) .

Physicochemical Properties

- Key Observations :

- The tert-butyl group in the target compound increases membrane permeability, advantageous for prodrug designs.

- The hydrochloride salt mitigates solubility limitations common to aromatic heterocycles .

Biologische Aktivität

Tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride (CAS Number: 179686-22-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.

The molecular formula of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride is , with a molecular weight of 235.71 g/mol. The compound features a tert-butyl group, an amino group, and a dihydropyrazine ring structure, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O₂ |

| Molecular Weight | 235.71 g/mol |

| CAS Number | 179686-22-7 |

Research indicates that compounds with similar structures to tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives exhibit various biological activities:

- Inhibition of Protein Kinases : Some derivatives have shown potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis .

- GABA Modulation : Certain pyrazine derivatives are known to act as allosteric modulators of GABA receptors, potentially offering therapeutic benefits in neurological disorders .

- BACE-1 Inhibition : Compounds in this class have also demonstrated the ability to inhibit beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease .

In Vivo Studies

- A study on related pyrazine compounds highlighted their efficacy in reducing tumor growth in mouse models of non-small cell lung cancer (NSCLC). The compounds exhibited favorable pharmacokinetic properties and selective inhibition of c-Met kinases at concentrations as low as 0.005 µM .

- Another research project focused on the neuroprotective effects of pyrazine derivatives in models of Huntington’s disease, where they demonstrated significant improvements in motor function and reduced neurodegeneration markers .

In Vitro Studies

In vitro assays have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives can effectively modulate cellular pathways involved in apoptosis and cell proliferation. For instance:

- Cell Line Studies : Experiments conducted on HeLa cells indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential use in cancer therapy .

Synthetic Routes

The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride typically involves:

- Condensation Reactions : The reaction between tert-butyl 3,5-dihydropyrazine-4-carboxylate and an appropriate amine source under controlled conditions.

- Purification Techniques : Post-synthesis purification often involves crystallization methods to achieve high purity levels.

Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its inhibitory effects on key protein kinases, it is being explored as a candidate for cancer therapies.

- Neurological Research : Its role as a GABA modulator makes it a candidate for further studies in treating anxiety and other neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.